molecular formula C17H16N2O3S2 B3016944 N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627833-88-9

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Cat. No.: B3016944
CAS No.: 627833-88-9
M. Wt: 360.45
InChI Key: OWANWYHDIOCJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications

Carbonylative Cyclization of Amines

The carbonylative cyclization of amines through palladium catalysis has been developed, offering a novel approach to derivatize amine-based moieties into γ-lactams. This method enables the activation of not only methyl groups but also methylene C–H bonds in cyclopropanes and other molecules to produce ring-fused γ-lactam derivatives. It's applicable for late-stage diversification of complex molecules like dipeptides and tripeptides, highlighting its versatility in creating structurally diverse compounds (Hernando et al., 2016).

Allylation of Amines

Cyclopropyldiphenylsulfonium salt, a well-known ylide precursor, has been employed in a Cu-catalyzed allylation of amines, resulting in the efficient production of N-allylated products. This method showcases good functional group tolerance and chemoselectivity, providing a useful approach for the synthesis of N-allyl amines and the N-functionalization of drug molecules. This demonstrates the potential of using such compounds in the modification and development of pharmacologically active molecules (Ma et al., 2022).

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing organic compounds containing the 4-(phenylsulfonyl)phenyl fragment, showing potential in therapeutic applications. These compounds were characterized and evaluated for their cytotoxicity, indicating their possible use in medical research and drug development. The study emphasizes the importance of structural diversity in the pursuit of new therapeutic agents (Apostol et al., 2019).

Antimicrobial Activity

Novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties have been synthesized and assessed for their antimicrobial activities. These studies highlight the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, with sulfonamido moieties playing a crucial role in enhancing the effectiveness of these compounds (El-Gaby et al., 2002).

Asymmetric Synthesis

The study of asymmetric cyclopropanation using rhodium(II) and N-(arylsulfonyl)prolinate catalysis has provided insights into the synthesis of enantiomerically pure compounds. This research underscores the significance of chiral compounds in drug development and the synthesis of biologically active molecules, demonstrating the potential of these chemical transformations in creating compounds with specific stereochemical configurations (Davies et al., 1996).

Properties

IUPAC Name

N-cyclopropyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-4-8-13(9-5-11)24(20,21)17-16(18-12-6-7-12)22-15(19-17)14-3-2-10-23-14/h2-5,8-10,12,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWANWYHDIOCJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.